Deca-1,9-diyne-3,8-diol
Description
Deca-1,9-diyne-3,8-diol is a polyacetylene compound characterized by a 10-carbon chain with conjugated triple bonds at positions 1 and 9, and hydroxyl groups at positions 3 and 8.
Properties
CAS No. |
65322-71-6 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
deca-1,9-diyne-3,8-diol |
InChI |
InChI=1S/C10H14O2/c1-3-9(11)7-5-6-8-10(12)4-2/h1-2,9-12H,5-8H2 |
InChI Key |
DKMHWSZORFJMGI-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(CCCCC(C#C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of deca-1,9-diyne-3,8-diol typically involves the use of commercially available starting materials. One common method involves the monoprotection of diacetylenic diols with t-butyldimethylsilyl chloride (TBDMS), followed by coupling and deprotection steps . The diacetylenic diols are then converted to intermediates, which undergo macrocyclization to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: Deca-1,9-diyne-3,8-diol can undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of triple bonds and hydroxyl groups makes it a versatile compound for different types of chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used for the reduction of this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alkanes or alkenes.
Scientific Research Applications
Deca-1,9-diyne-3,8-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound has shown potential in biological studies, particularly in the development of bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of deca-1,9-diyne-3,8-diol involves its interaction with molecular targets and pathways within biological systems. The compound’s polyacetylenic structure allows it to interact with cellular components, potentially leading to the inhibition of specific enzymes or signaling pathways. This interaction can result in various biological effects, including anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between Deca-1,9-diyne-3,8-diol and its analogs:
Pharmacokinetic and Bioactivity Comparison
Falcarindiol (C₁₇H₂₄O₂)
- Bioactivity : Demonstrated anticancer properties via inhibition of DNA adduct formation and modulation of cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1) .
- Drug-Likeness: Complies with Lipinski’s rules (MW < 500, LogP ~3.5, H-bond donors ≤5), suggesting oral bioavailability .
- Source : Primarily isolated from carrots and Centella species .
8-Acetoxypentadeca-1,9Z-diene-4,6-diyn-3-ol (C₁₇H₂₂O₃)
- Physicochemical Properties : Higher LogP (~3.9) due to the acetoxy group, enhancing membrane permeability but reducing water solubility .
- Applications : Used as an analytical standard in HPLC, sourced from Centella spp. .
Deca-1,9-diyn-1-yldimethyl(phenyl)silane (C₁₈H₂₄Si)
Key Differences and Implications
Chain Length :
- This compound’s shorter chain (10C vs. 17C in falcarindiol) likely reduces molecular weight and improves bioavailability but may diminish receptor-binding affinity.
Functional Groups :
- Hydroxyl vs. acetoxy groups: The diol form (e.g., falcarindiol) exhibits higher polarity, whereas acetoxy derivatives (e.g., 8-acetoxypentadeca...) are more lipophilic .
Biological Sources :
Research Findings and Data Integration
Anticancer Mechanisms
Falcarindiol’s anticancer activity is linked to its ability to inhibit carcinogen-activating enzymes like CYP1A1 and CYP1B1, which metabolize benzo[a]pyrene into DNA-damaging diol epoxides . Computational models predict this compound would share similar enzyme-modulating properties but with altered pharmacokinetics due to its shorter chain.
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